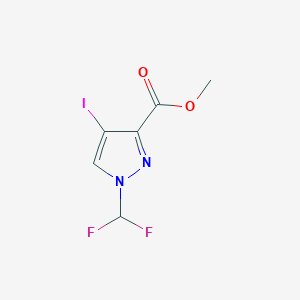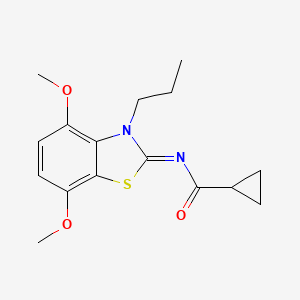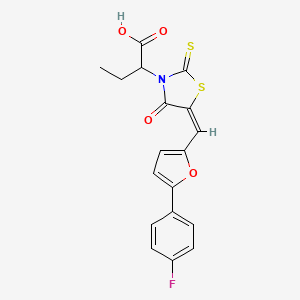![molecular formula C23H18N4O4 B2604199 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898428-46-1](/img/structure/B2604199.png)
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is a chemical compound that has gained interest in the field of medicinal chemistry. It is a quinazolinone derivative, a class of compounds known for their diverse biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the amidation of 2-aminobenzoic acid derivatives . In one study, a novel quinazolinone analogue was synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Chemical Reactions Analysis
Quinazolinone derivatives are reactive compounds. For instance, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the presence of functional groups .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been studied for its antibacterial properties. It has shown potent activity against various gram-positive and gram-negative microorganisms, including Klebsiella pneumoniae , Proteus vulgaris , and Staphylococcus epidermidis . This suggests its potential use in developing new antibacterial agents.
Antitubercular Potential
The compound has demonstrated significant antitubercular activity. It has been effective against the Mycobacterium tuberculosis strain H37Rv, which indicates its potential as a therapeutic agent in the treatment of tuberculosis .
Anti-HIV Properties
Researchers have explored the compound for its anti-HIV effects. It has shown activity against HIV1 and HIV2, suggesting its potential as a lead compound for the development of new anti-HIV medications .
Anticancer Research
Quinazolinone derivatives, like the one , are known for their anticancer properties. They can act as kinase inhibitors and have potential applications in targeted cancer therapies .
Enzyme Inhibition
These compounds have been identified as potential enzyme inhibitors. They could be used to modulate biological pathways that are crucial for the survival of pathogens, making them targets for drug development .
Green Chemistry Synthesis
The compound’s derivatives have been synthesized using green chemistry approaches, which is an environmentally friendly method. This not only provides a sustainable way to produce these compounds but also enhances their applicability in various fields .
Wirkmechanismus
While the specific mechanism of action for “4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is not explicitly mentioned in the search results, quinazolinone derivatives have been shown to exhibit various biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities .
Zukünftige Richtungen
Quinazolinone derivatives, including “4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological properties . Future research may focus on synthesizing new analogues and evaluating their biological activities for potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-10-11-16(12-21(14)27(30)31)22(28)25-17-6-5-7-18(13-17)26-15(2)24-20-9-4-3-8-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUYNSPCIFLMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2604116.png)
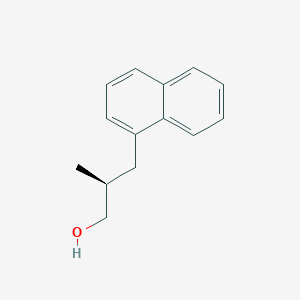
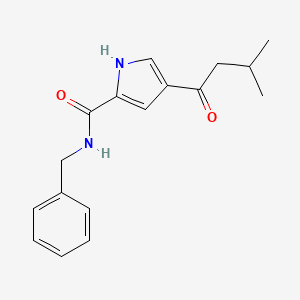
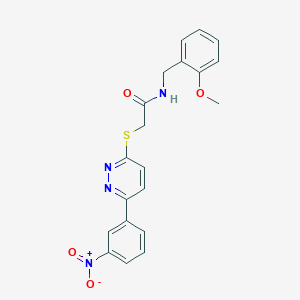
![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)
![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)


![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)
